2,6-dibromo-4-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate
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Overview
Description
2,6-DIBROMO-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound characterized by the presence of bromine, nitro, and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIBROMO-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, starting with the bromination of phenol derivatives to introduce bromine atoms at specific positionsThe final step involves the esterification of the phenyl group with 3,5-dinitrobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-DIBROMO-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce them to amines.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2,6-DIBROMO-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,6-DIBROMO-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and nitro groups can participate in various chemical interactions, influencing its binding affinity and activity. The formamido group may also play a role in stabilizing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: A simpler compound with similar bromine substitution but lacking the formamido and nitro groups.
3,5-Dibromo-4-hydroxybenzoic acid: Another brominated compound with different functional groups and applications.
Uniqueness
2,6-DIBROMO-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its combination of bromine, nitro, and formamido groups, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H12Br2N4O7 |
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Molecular Weight |
592.1 g/mol |
IUPAC Name |
[4-[(Z)-(benzoylhydrazinylidene)methyl]-2,6-dibromophenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H12Br2N4O7/c22-17-6-12(11-24-25-20(28)13-4-2-1-3-5-13)7-18(23)19(17)34-21(29)14-8-15(26(30)31)10-16(9-14)27(32)33/h1-11H,(H,25,28)/b24-11- |
InChI Key |
CYSZUSQWHZQTHA-MYKKPKGFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C(=C2)Br)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)Br)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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